molecular formula C21H18N2O4 B11165360 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-5-yl)acetamide

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-5-yl)acetamide

Cat. No.: B11165360
M. Wt: 362.4 g/mol
InChI Key: UOLLSZOHKXPZSZ-UHFFFAOYSA-N
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Description

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-5-yl)acetamide is a complex organic compound that combines a chromenone structure with an indole moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-5-yl)acetamide typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Functionalization of the Chromenone: The hydroxyl and methyl groups are introduced through selective functionalization reactions.

    Indole Derivative Preparation: The indole moiety is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.

    Coupling Reaction: The final step involves coupling the chromenone derivative with the indole derivative using acylation reactions, typically in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Fluorescent Probes: Used in bioimaging due to its chromenone core which can exhibit fluorescence.

Medicine

    Drug Development: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Pharmacology: Studied for its interactions with various biological targets.

Industry

    Dye Manufacturing: Used in the synthesis of dyes and pigments.

    Agriculture: Potential use as a bioactive compound in pesticides.

Mechanism of Action

The mechanism of action of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-5-yl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The chromenone core can interact with enzyme active sites, inhibiting their activity, while the indole moiety can bind to receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-5-yl)acetamide
  • 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-3-yl)acetamide

Uniqueness

The unique combination of the chromenone and indole structures in 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-5-yl)acetamide provides distinct biological activities and chemical properties. Its specific functional groups allow for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-(1H-indol-5-yl)acetamide

InChI

InChI=1S/C21H18N2O4/c1-11-15-4-6-18(24)12(2)20(15)27-21(26)16(11)10-19(25)23-14-3-5-17-13(9-14)7-8-22-17/h3-9,22,24H,10H2,1-2H3,(H,23,25)

InChI Key

UOLLSZOHKXPZSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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